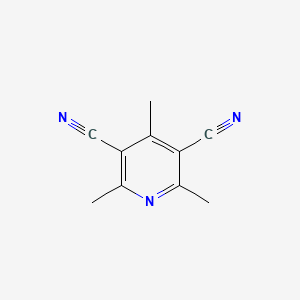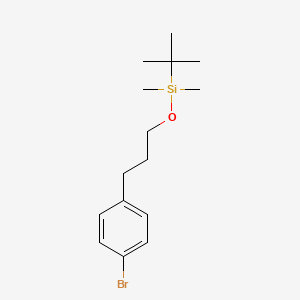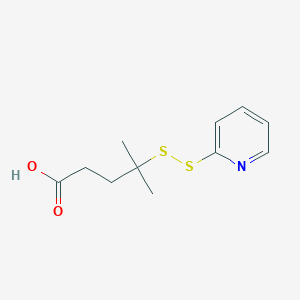
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid
Vue d'ensemble
Description
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is a compound with the molecular formula C11H15NO2S2 and a molecular weight of 257.37 . It is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring connected to a pentanoic acid chain through a disulfide bond . The InChI representation of the molecule isInChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14) . Chemical Reactions Analysis
As a cleavable linker, this compound is designed to be stable in the bloodstream but can be cleaved in the reducing environment of a cell, releasing the cell-active payload . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.4 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 416.1±41.0 °C at 760 mmHg . The compound has a topological polar surface area of 101 Ų .Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Interactions
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid and its derivatives play a significant role in chemical synthesis. For example, Baeva et al. (2020) demonstrated the use of similar compounds in the production of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles, revealing their potential in creating complex molecular structures. This process involves reactions in different acidic solutions and solvents, highlighting the versatility of these compounds in chemical reactions (Baeva, Nugumanov, Gataullin, & Fatykhov, 2020).
2. Targeted Therapeutic Applications
The compound's derivatives have been explored for their potential in targeted therapeutics. Vlahov et al. (2011) described the efficient synthesis of folate receptor targeting conjugates of aminopterin hydrazide, utilizing a derivative of this compound. This process led to highly water-soluble conjugates that could release free aminopterin hydrazide within targeted cells, indicating potential applications in drug delivery and targeted therapy (Vlahov, You, Santhapuram, Wang, Vaughn, Hahn, Kleindl, Fan, & Leamon, 2011).
3. Synthesis of Functionalized Compounds
Ruano et al. (2005) investigated the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrating the use of pyridine-based compounds in creating highly functionalized isoxazoles. The study highlights the role of this compound derivatives in synthesizing complex organic structures with potential pharmaceutical and industrial applications (Ruano, Fajardo, & Martín, 2005).
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target the cancer cells .
Biochemical Pathways
The compound affects the ADC pathway . When the ADC binds to the target antigen on the cancer cell, it is internalized into the cell where the cytotoxic drug is released to kill the cell .
Result of Action
The result of the action of this compound is the successful delivery of the cytotoxic drug to the cancer cells, leading to their death .
Action Environment
The action of this compound is influenced by the biological environment within the body Factors such as the presence of the target antigen on cancer cells, the internal cellular environment, and the stability of the ADC can all impact the efficacy of the compound.
References: MedChemExpress MedChemExpress CN
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSMEZVBFTODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



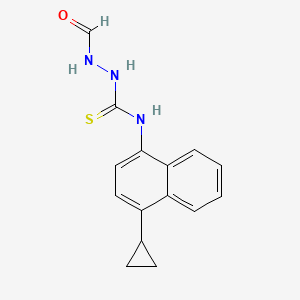
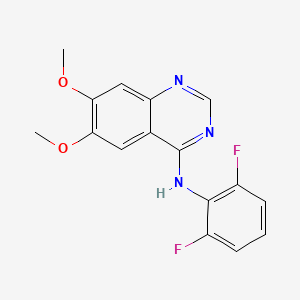
![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)
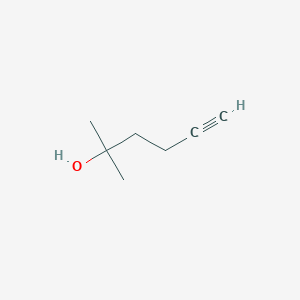
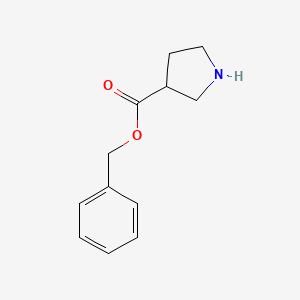
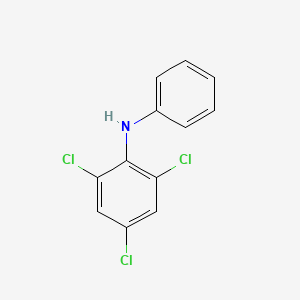
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)
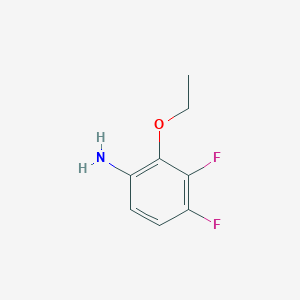

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
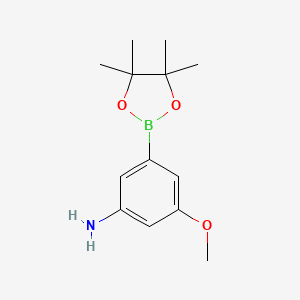
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
